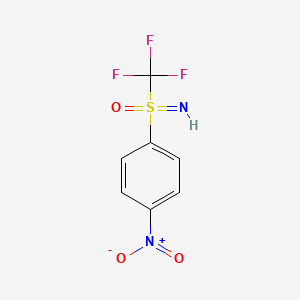
5-Chloro-3-methylthiophene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylthiophene-2-carbonyl chloride typically involves the chlorination of 3-methylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:
Starting Material: 3-Methylthiophene-2-carbonyl chloride.
Chlorination: The starting material is treated with thionyl chloride at a temperature range of 50-60°C.
Purification: The resulting product is purified by distillation or recrystallization to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 3-methylthiophene-2-carbonyl chloride are chlorinated using thionyl chloride in a reactor.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored to ensure optimal yield and purity.
Isolation and Purification: The product is isolated and purified using industrial-scale distillation or crystallization techniques.
化学反应分析
Types of Reactions
5-Chloro-3-methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thiols and related compounds are formed.
科学研究应用
5-Chloro-3-methylthiophene-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-3-methylthiophene-2-carbonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
Similar Compounds
3-Methylthiophene-2-carbonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.
5-Chlorothiophene-2-carbonyl chloride: Similar structure but lacks the methyl group at the 3-position.
2-Chloro-5-methylthiophene: Similar structure but lacks the carbonyl chloride group.
Uniqueness
5-Chloro-3-methylthiophene-2-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications .
属性
CAS 编号 |
91505-30-5 |
|---|---|
分子式 |
C6H4Cl2OS |
分子量 |
195.07 g/mol |
IUPAC 名称 |
5-chloro-3-methylthiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3 |
InChI 键 |
OJFSQYYYJJHKMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)




![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)

![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)





